molecular formula C7H10N2O2 B135666 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) CAS No. 131180-11-5

2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI)

Cat. No. B135666
M. Wt: 154.17 g/mol
InChI Key: SKEUSTYVLCHCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) is a chemical compound that is widely used in scientific research. It has unique properties that make it useful in various applications, including drug development, biochemistry, and physiology.

Mechanism Of Action

The mechanism of action of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) is not fully understood. However, it is believed to act as a nucleophile and react with electrophilic compounds. This reaction can result in the formation of covalent bonds between the compound and the electrophilic compound, leading to changes in their properties.

Biochemical And Physiological Effects

2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. Furthermore, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) in lab experiments is its versatility. It can be used in various applications, including drug development, biochemistry, and physiology. Furthermore, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to predict its effects on different compounds.

Future Directions

There are several future directions for research involving 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI). One direction is to study its effects on different enzymes and proteins to gain a better understanding of its mechanism of action. Another direction is to synthesize new compounds based on the structure of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) and test their properties. Furthermore, it can be used in drug development research to synthesize new compounds with potential therapeutic properties.

Synthesis Methods

The synthesis of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) can be achieved through several methods. One of the most common methods is the reaction of ethyl acetoacetate with urea in the presence of a catalyst. This reaction results in the formation of 4-acetyl-5-ethyl-2-thioxoimidazolidin-1-one, which can be further oxidized to form 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI).

Scientific Research Applications

2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) has several scientific research applications. It is commonly used in drug development research as a scaffold for the synthesis of various compounds. It is also used in biochemistry research to study the mechanism of action of enzymes and proteins. Furthermore, it is used in physiology research to study the effects of different compounds on the body.

properties

CAS RN

131180-11-5

Product Name

2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI)

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-acetyl-5-ethyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C7H10N2O2/c1-3-5-6(4(2)10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,11)

InChI Key

SKEUSTYVLCHCBC-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=O)N1)C(=O)C

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C

synonyms

2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.